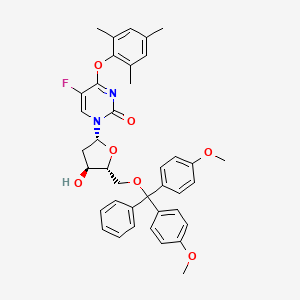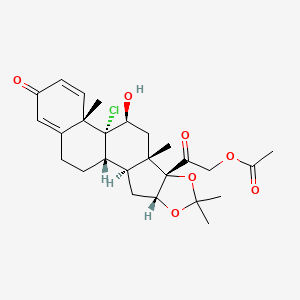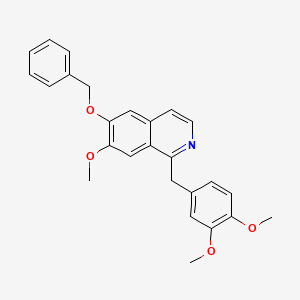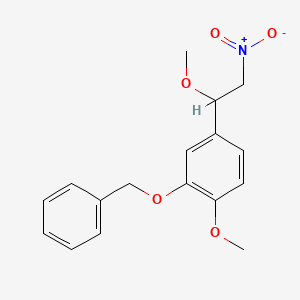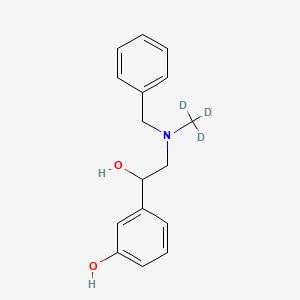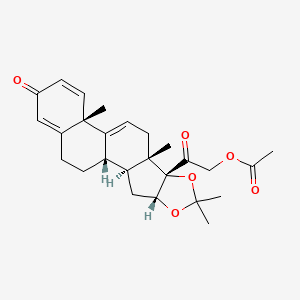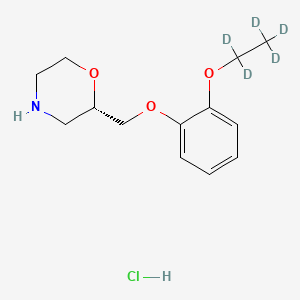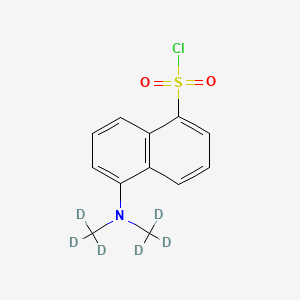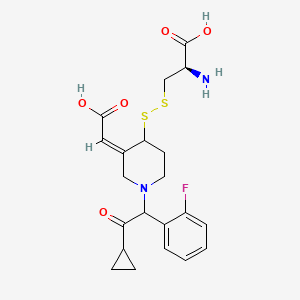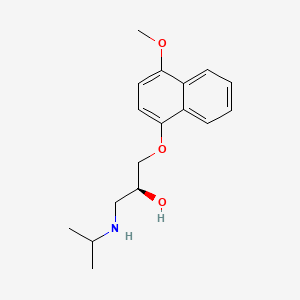
(S)-4-Hydroxy 4'-Methoxy Propranolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-4-Hydroxy 4’-Methoxy Propranolol” is a protected (S)-Propranolol metabolite . Its molecular formula is C17H23NO3 and it has a molecular weight of 289.37 .
Molecular Structure Analysis
The molecular structure of “(S)-4-Hydroxy 4’-Methoxy Propranolol” is based on its molecular formula, C17H23NO3 . Unfortunately, I could not find more detailed information on its molecular structure.Applications De Recherche Scientifique
Intermediate in Propranolol Synthesis
“(S)-4-Methoxy Propranolol” is an intermediate in the synthesis of propranolol . Propranolol is a beta blocker used in the treatment of high blood pressure and heart conditions. The compound plays a crucial role in the production of this important medication .
Pharmaceutical Testing
“(S)-4-Methoxy Propranolol” can be used for pharmaceutical testing . It can serve as a reference standard for accurate results in pharmaceutical research and development .
Glucuronidation Studies
Research has shown that “(S)-4-Hydroxy 4’-Methoxy Propranolol” can be glucuronidated by certain enzymes of the human UGT1 and UGT2 families . This process is important in the metabolism of many drugs, as it makes them more water-soluble and therefore easier to excrete .
Stereoselectivity Studies
The compound can be used in studies investigating the stereoselective glucuronidation of substrates . This research can provide valuable insights into how different forms of a drug are metabolized in the body .
In Vitro Metabolism Studies
“(S)-4-Hydroxy 4’-Methoxy Propranolol” can be used in in vitro metabolism studies . These studies can help researchers understand how a drug is metabolized in the body, which can inform dosing decisions and potential drug interactions .
Molecular Docking Studies
Molecular docking studies can be performed with “(S)-4-Hydroxy 4’-Methoxy Propranolol” to explain the stereoselective glucuronidation of the substrates . This can provide valuable insights into the interactions between the compound and enzymes, which can inform drug design .
Mécanisme D'action
Target of Action
The primary target of (S)-4-Hydroxy 4’-Methoxy Propranolol is the beta-adrenergic receptors in the heart . These receptors are part of the sympathetic nervous system and are found in the heart and other organs of the body .
Mode of Action
(S)-4-Hydroxy 4’-Methoxy Propranolol acts as a competitive non-selective beta-receptor antagonist . It works by blocking beta-adrenergic receptors, leading to decreased force and rate of heart contractions . This compound prevents the action of two naturally occurring substances: epinephrine and norepinephrine .
Biochemical Pathways
The compound affects the glucuronidation pathway . Glucuronidation is a process where enzymes known as UDP-glucuronosyltransferases (UGTs) transfer the sugar moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic group of the substrate, forming β-D-glucuronides . These are more water-soluble than the substrates and are readily excreted via urine or bile .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its glucuronidation by all 19 members of the human UGT1 and UGT2 families . UGT1A7, UGT1A9, UGT1A10, and UGT2A1 were found to glucuronidate the compound, with UGT1A7, UGT1A9, and UGT2A1 mainly acting on (S)-4-Hydroxy 4’-Methoxy Propranolol .
Result of Action
The result of the compound’s action is a decrease in the force and rate of heart contractions . This can be beneficial in conditions where a reduction in heart rate is desirable, such as in tachycardia .
Propriétés
IUPAC Name |
(2S)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Hydroxy 4'-Methoxy Propranolol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

